molecular formula C37H61N5O7S B1679097 PD 134922 CAS No. 150351-30-7

PD 134922

Cat. No.: B1679097
CAS No.: 150351-30-7
M. Wt: 719.9745
InChI Key: VIPMITURFYCOES-LJADHVKFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD 134922 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound features multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD 134922 involves several steps, including the formation of key intermediates and the coupling of various functional groups. The synthetic route may include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.

    Coupling of the morpholin-4-ylsulfonylamino group: This can be done using amide bond formation techniques, such as peptide coupling reactions.

    Final assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

PD 134922 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide groups would produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.

Biology

In biological research, the compound may be used to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of PD 134922 would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    PD 134922: This compound itself.

    This compound: Another similar compound with slight variations in the functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

CAS No.

150351-30-7

Molecular Formula

C37H61N5O7S

Molecular Weight

719.9745

IUPAC Name

(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C37H61N5O7S/c1-5-7-19-38-35(44)30(27(3)4)26-34(43)32(24-28-15-10-8-11-16-28)40-36(45)31(14-6-2)39-37(46)33(25-29-17-12-9-13-18-29)41-50(47,48)42-20-22-49-23-21-42/h6,9,12-13,17-18,27-28,30-34,41,43H,2,5,7-8,10-11,14-16,19-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)/t30-,31-,32-,33-,34-/m0/s1

InChI Key

VIPMITURFYCOES-LJADHVKFSA-N

SMILES

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Isomeric SMILES

CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC=C)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Canonical SMILES

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Appearance

Solid powder

Key on ui other cas no.

150351-30-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD-134922;  PD134922;  PD 134922

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 134922
Reactant of Route 2
Reactant of Route 2
PD 134922
Reactant of Route 3
Reactant of Route 3
PD 134922
Reactant of Route 4
Reactant of Route 4
PD 134922
Reactant of Route 5
Reactant of Route 5
PD 134922
Reactant of Route 6
Reactant of Route 6
PD 134922

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.